N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide
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Overview
Description
N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide typically involves multiple steps. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and weak inorganic bases like potassium phosphate or cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . Molecular docking studies have shown that the binding site of this compound in certain receptors may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
- Pyridazinones containing the (4-methoxyphenyl)piperazine
Uniqueness
N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}cyclohexanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclohexanecarboxamide moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C23H34FN3O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H34FN3O2/c1-17(2)16-21(25-22(28)18-6-4-3-5-7-18)23(29)27-14-12-26(13-15-27)20-10-8-19(24)9-11-20/h8-11,17-18,21H,3-7,12-16H2,1-2H3,(H,25,28) |
InChI Key |
KURRPSWRPXPOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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